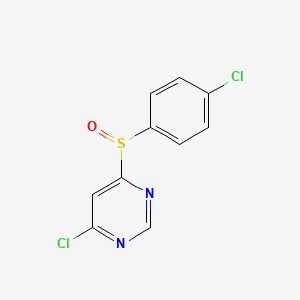
4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of chloro and benzenesulfinyl groups attached to the pyrimidine ring, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-benzenesulfinyl chloride and 4-chloro-pyrimidine.
Reaction: The 4-chloro-benzenesulfinyl chloride is reacted with 4-chloro-pyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and the purification process may include additional steps such as distillation or crystallization to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzenesulfinyl group can be oxidized to sulfone or reduced to sulfide.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-amino-6-(4-chloro-benzenesulfinyl)-pyrimidine or 4-thio-6-(4-chloro-benzenesulfinyl)-pyrimidine.
Oxidation: Formation of 4-chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine.
Reduction: Formation of 4-chloro-6-(4-chloro-benzenesulfanyl)-pyrimidine.
Scientific Research Applications
4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine
- 4-Chloro-6-(4-chloro-benzenesulfanyl)-pyrimidine
- 4-Amino-6-(4-chloro-benzenesulfinyl)-pyrimidine
Uniqueness
4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and benzenesulfinyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H6Cl2N2OS |
|---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
4-chloro-6-(4-chlorophenyl)sulfinylpyrimidine |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-7-1-3-8(4-2-7)16(15)10-5-9(12)13-6-14-10/h1-6H |
InChI Key |
IZPRZZKNMSWWFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=CC(=NC=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















